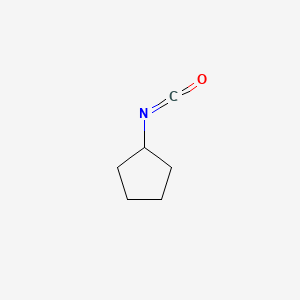

Cyclopentyl isocyanate

Beschreibung

Overview of Isocyanate Chemistry and its Role in Modern Synthesis

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. wikipedia.org The first synthesis of an organic isocyanate was achieved by A. Wurtz in 1848. scribd.com Subsequently, the chemistry of isocyanates was further developed by chemists such as A. W. von Hofmann. scribd.com This class of compounds is known for its high reactivity, particularly with nucleophiles like alcohols, amines, and water, making them crucial building blocks in organic synthesis. wikipedia.orgcymitquimica.com

The reactivity of the isocyanate group is central to the formation of a wide array of chemical structures. For instance, their reaction with alcohols yields carbamates, while their reaction with amines produces urea (B33335) derivatives. mdpi.com This versatility has led to their widespread use in the production of polyurethanes, which are polymers formed from the reaction of diisocyanates with polyols. rsc.orgtaylorandfrancis.com Polyurethanes are utilized in a vast range of applications, including foams, elastomers, coatings, and adhesives. rsc.orgmichigan.gov Beyond polymer chemistry, isocyanates are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comgoogle.com

Specific Context of Cyclopentyl Isocyanate within the Broader Isocyanate Landscape

This compound is an organic compound featuring an isocyanate functional group attached to a cyclopentyl ring. cymitquimica.com It is a colorless to pale yellow liquid with a distinct odor. cymitquimica.comcymitquimica.com As a monofunctional isocyanate, it serves as a valuable intermediate in organic synthesis. cymitquimica.com Its cyclopentyl group, a five-membered carbocycle, imparts specific steric and electronic properties that influence its reactivity and the characteristics of its derivatives. The cyclopentyl moiety can offer favorable binding interactions in medicinal chemistry applications and can enhance hydrolytic stability in polymers compared to linear analogs.

Historical Development and Evolution of Research on this compound

The development of isocyanate chemistry began in the mid-19th century, with the first synthesis of an isocyanate by Wurtz in 1848 and further advancements by Curtius and Hofmann. rsc.org The industrial application of isocyanates took a significant leap in 1937 when Otto Bayer and his team synthesized the first polyurethanes. rsc.org The production of isocyanates has traditionally relied on the phosgenation of amines, a method that, despite its efficiency, involves the highly toxic reagent phosgene (B1210022). wikipedia.orgrsc.org This has spurred research into alternative, non-phosgene routes for isocyanate synthesis, such as the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097). wikipedia.orggoogle.com

Research on this compound specifically has gained traction in various fields. In medicinal chemistry, the cyclopentyl group is considered a "privileged structural motif" due to its favorable properties in drug design. This has led to the synthesis and investigation of various cyclopentyl-containing compounds, including urea derivatives of this compound, for their potential biological activities. mdpi.comevitachem.com In materials science, this compound has been explored as a novel electrolyte additive to enhance the stability of batteries. acs.org Its use in polymer chemistry contributes to the development of polyurethanes with specific properties. The ongoing research into this compound and its derivatives continues to expand its applications in both academic and industrial settings. google.comontosight.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

isocyanatocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZALJDQHONFVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349201 | |

| Record name | Cyclopentyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-71-1 | |

| Record name | Cyclopentyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclopentyl Isocyanate

Phosgene-Based Synthesis Routes and their Mechanistic Considerations

The use of phosgene (B1210022) for producing isocyanates is a long-established industrial method. acs.orgwindows.net This process is known for its efficiency but also for the significant safety and environmental concerns associated with phosgene, a highly toxic gas, and the corrosive nature of the hydrogen chloride (HCl) byproduct. nih.govresearchgate.net

Liquid phase phosgenation, often referred to as "hot phosgenation," is a common industrial practice for synthesizing isocyanates from primary amines. google.com In this process, the amine precursor is reacted with an excess of phosgene in an inert solvent at elevated temperatures. google.comgoogle.com The reaction is typically carried out in a continuous stirred-tank reactor or a cascade of reactors to ensure efficient mixing and heat transfer. google.com

The process begins with the formation of a carbamoyl (B1232498) chloride intermediate from the amine and phosgene. At elevated temperatures, this intermediate readily eliminates a molecule of hydrogen chloride to yield the final isocyanate. The use of a high-boiling point solvent, such as chlorobenzene (B131634) or o-dichlorobenzene, is typical to facilitate the required reaction temperatures. google.com The HCl gas formed is removed from the reaction mixture, and the final isocyanate product is purified, often through distillation. google.com

Table 1: Typical Reaction Parameters for Liquid Phase Phosgenation

| Parameter | Value/Condition | Source |

| Precursor | Cyclopentylamine (B150401) | google.com |

| Reagent | Phosgene (COCl₂) | researchgate.net |

| Solvent | Inert high-boiling point solvents (e.g., Chlorobenzene, o-dichlorobenzene) | google.com |

| Temperature | ~100°C - 170°C | google.comgoogle.com |

| Pressure | Atmospheric | google.com |

| Byproduct | Hydrogen Chloride (HCl) | nih.gov |

Direct Phosgenation of Amine Precursors

The direct phosgenation of a primary amine, such as cyclopentylamine, is the fundamental reaction underpinning the liquid phase technique. researchgate.net The mechanism proceeds in two main steps. First, the nucleophilic amine attacks one of the electrophilic carbonyl carbons of the phosgene molecule. This is followed by the elimination of a chloride ion, forming a carbamoyl chloride.

Non-Phosgene Synthesis Approaches for Enhanced Sustainability

Growing environmental and safety concerns have spurred significant research into non-phosgene routes for isocyanate synthesis. acs.orgwindows.net These methods avoid the use of the highly toxic phosgene and aim to reduce corrosive byproducts, making them inherently safer and more environmentally benign. nih.govresearchgate.net These pathways often involve the thermal decomposition of a carbamate (B1207046) intermediate to produce the desired isocyanate. nih.govacs.org

Reductive carbonylation presents a direct, non-phosgene alternative by utilizing nitro compounds as the starting material. acs.orgthieme-connect.de In this pathway, a nitroalkane, such as nitrocyclopentane, is reacted with carbon monoxide in the presence of a catalyst. This process combines the reduction of the nitro group and the carbonylation into a single conceptual step, although it often proceeds through a carbamate intermediate. windows.net

The reaction typically requires transition metal catalysts, with systems based on palladium (Pd), rhodium (Rh), or ruthenium (Ru) being common. acs.orgwindows.net While effective, a key challenge with homogeneous catalysts is their difficult recovery and recycling from the reaction mixture. acs.org The primary advantage of this route is the avoidance of both phosgene and an amine precursor, directly converting a nitro compound to an isocyanate.

Oxidative carbonylation is another significant non-phosgene method that starts from an amine precursor. acs.org This reaction involves treating the amine (cyclopentylamine) with carbon monoxide and an oxidant, such as molecular oxygen, in the presence of a catalyst. acs.orgwikipedia.org Palladium-based catalysts are frequently employed in these transformations. wikipedia.orgrsc.org

The mechanism is thought to resemble the Wacker process. wikipedia.org The catalyst facilitates the reaction between the amine and carbon monoxide to form a carbamate or a related intermediate, which is then oxidized to produce the isocyanate. This method consumes only the amine, CO, and an oxidant, often producing water as a byproduct, which aligns with the principles of green chemistry. wikipedia.org

The use of dimethyl carbonate (DMC) as a carbonylating agent is a well-regarded green alternative to phosgene. nih.govresearchgate.net This method is a two-step process. First, cyclopentylamine undergoes an aminolysis reaction with DMC to produce the corresponding carbamate (methyl N-cyclopentylcarbamate). This step can be performed under relatively mild conditions, and various catalysts, including Lewis acids like zinc acetate, can be used to improve the reaction rate and yield. nih.govresearchgate.net

Table 2: Comparative Overview of Non-Phosgene Synthesis Pathways

| Pathway | Starting Material (for Cyclopentyl Isocyanate) | Key Reagents | Typical Catalysts | Key Advantages | Source |

| Reductive Carbonylation | Nitrocyclopentane | Carbon Monoxide (CO) | Pd, Rh, Ru complexes | Avoids phosgene and amine handling | acs.orgwindows.net |

| Oxidative Carbonylation | Cyclopentylamine | Carbon Monoxide (CO), Oxidant (e.g., O₂) | Palladium-based systems | Benign byproducts (e.g., water) | acs.orgwikipedia.org |

| Aminolysis of DMC | Cyclopentylamine | Dimethyl Carbonate (DMC) | Lewis acids (e.g., Zinc Acetate) | Non-toxic reagent, recyclable byproduct (methanol) | nih.govresearchgate.netgoogle.com |

Urea-Based Synthesis Methods

The synthesis of isocyanates through urea-based methods represents a significant advancement in non-phosgene chemistry. This approach typically involves the reaction of urea (B33335) with amines and alcohols to produce carbamate intermediates, which are subsequently decomposed to yield the desired isocyanate. acs.org This process is considered a green synthetic pathway because it can achieve "zero emission" by recycling the byproducts. acs.org For instance, the alcohol produced as a byproduct can be reused as a raw material in the initial step, and the ammonia (B1221849) (NH₃) byproduct is a raw material for urea production itself. acs.org

The general mechanism involves the formation of an isocyanate intermediate in situ. One common pathway is the Hofmann rearrangement of a primary amide, where a nucleophilic source like ammonia adds to the isocyanate intermediate to generate an N-substituted urea. organic-chemistry.org Conversely, the process can be directed to produce isocyanates by starting with urea or its derivatives. The thermal decomposition (pyrolysis) of carbamates or ureas is a key step to generate the final isocyanate product. google.com While still largely in the experimental phase for large-scale production, the urea method's use of inexpensive raw materials and its potential for a closed-loop process make it a promising route for the synthesis of compounds like this compound. acs.org

A general method for preparing unsymmetrically substituted ureas involves the reaction of acetoacetanilides with various amines, which act as masked reagents that liberate reactive isocyanates in situ. lnu.edu.cn Another approach involves the direct reaction of amines with an isocyanate source, such as potassium isocyanate in water, to produce N-substituted ureas in high yields. rsc.org These ureas can then potentially be used as precursors for other isocyanates through further reactions.

| Reaction Type | Key Reagents | Intermediate | Key Advantage | Reference |

|---|---|---|---|---|

| Carbamate Decomposition | Urea, Alcohol, Amine | N-substituted Carbamate | Potential for zero-emission, recyclable byproducts. | acs.org |

| In Situ Isocyanate Generation | Acetoacetanilides, Amines | Reactive Isocyanate | Provides a straightforward synthesis of unsymmetrical ureas. | lnu.edu.cn |

| Aqueous Synthesis | Potassium Isocyanate, Amine | N-substituted Urea | Environmentally friendly (uses water as solvent), simple procedure. | rsc.org |

Catalytic Strategies in this compound Synthesis

Catalysis is central to the development of modern, efficient, and environmentally friendly routes to isocyanates, particularly in non-phosgene processes. These methods often rely on the synthesis of N-substituted carbamates as stable precursors, which are then thermally or catalytically decomposed to yield the final isocyanate. acs.orgionike.com The choice of catalyst is critical for achieving high yield and selectivity while minimizing side reactions. nih.gov

Heterogeneous catalysts are highly favored in the synthesis of carbamates due to their significant operational advantages over homogeneous systems. acs.org Because they exist in a different phase from the reaction mixture (typically solid catalysts in a liquid phase), they can be easily separated by filtration and are often reusable, which simplifies product purification and reduces waste. cas.cngoogle.com

A variety of heterogeneous catalysts have been explored for the synthesis of carbamates, which are key isocyanate precursors. google.com These include:

Metal Oxides: Simple metal oxides such as zinc oxide (ZnO), bismuth(III) oxide (Bi₂O₃), and aluminum oxide (Al₂O₃) have been shown to be effective. researchgate.netnih.gov ZnO, in particular, is noted for its ability to catalyze the cracking of carbamates to isocyanates with high conversion rates. nih.gov

Mixed Metal Oxides: Catalysts comprising binary or ternary oxides can offer enhanced activity. For instance, Zn/Al/Pb mixed oxides have been developed for the synthesis of methyl N-phenyl carbamate. nih.gov

Supported Catalysts: Metals from groups 12-15 supported on substrates like cerium or γ-Al₂O₃ are also used. acs.orggoogle.com

Clays: Materials like montmorillonite (B579905) K-10 have been employed as solid catalysts for the decomposition of carbamates to isocyanates, although sometimes requiring high temperatures. researchgate.net

These catalysts facilitate the crucial step of forming the carbamate from precursors like amines and organic carbonates, providing a stable intermediate on the path to phosgene-free isocyanate production. google.comnih.gov

Among the innovative heterogeneous catalysts, nickel-promoted magnetic iron oxide (Ni/Fe₃O₄) has been identified as a particularly effective system for the synthesis of N-substituted carbamates. cas.cnionike.com Developed by researchers at the Lanzhou Institute of Chemical Physics, this catalyst offers a cheap, safe, and environmentally benign route to these important isocyanate precursors. ionike.comcas.cn

The primary advantages of this catalyst system are its high efficiency and practicality. It can be easily separated from the reaction mixture using an external magnetic field, allowing it to be recovered and reused for multiple cycles without a significant loss of activity. ionike.comcas.cn Research has shown that the catalyst's activity stems from a synergistic effect between the nickel and iron species, which creates specific basic sites necessary for the reaction. ionike.comscribd.com

The reaction pathway involves the formation of a substituted urea as a key intermediate, which then undergoes further alcoholysis, promoted by the catalyst, to form the final N-substituted carbamate product. ionike.comionike.com This technology has been successfully applied to a variety of amines and alkyl carbamates, achieving excellent yields of 90-98%. ionike.com

| Catalyst System | Function | Key Characteristics | Reaction Mechanism Highlight | Reference |

|---|---|---|---|---|

| Nickel-promoted Magnetic Iron Oxide (Ni/Fe₃O₄) | Synthesis of N-substituted carbamates. | Heterogeneous, magnetically separable, reusable, high yield (90-98%). | Proceeds via a substituted urea intermediate. | ionike.comcas.cnionike.com |

Catalyst Optimization and Adaptation to Reaction Conditions

The synthesis of isocyanates, including this compound, is highly dependent on the catalytic system employed. Optimization of these catalysts and their adaptation to specific reaction conditions such as temperature, pressure, and solvent are critical for achieving high conversion rates and product yields. acs.orgnih.gov Research in this area focuses on developing both single-component and composite catalysts that offer high activity and selectivity. acs.org

Single-component metal catalysts, particularly those based on zinc, are noted for their high activity, cost-effectiveness, and compatibility with a broad range of substrates. nih.gov However, for specific transformations, more complex systems are required. For instance, the manganese-catalyzed [3+2] cyclization of ketones with isocyanates provides a direct route to 3-alkylidene phthalimidines. In a model reaction, this compound was successfully used, delivering the desired product in moderate yields. acs.org The optimization of this specific reaction required a unique trio of reagents—Me2Zn, AlCl3, and AgOTf—to establish an effective catalytic cycle. acs.org

Another advanced catalytic application is the hydroboration of isocyanates, which can be catalyzed by a cyclic carbodiphosphorane. chemrxiv.org In these reactions, the hydroboration of this compound was observed to proceed efficiently, reaching over 95% yield within 15 minutes at room temperature. chemrxiv.orgresearchgate.net This demonstrates the high activity of carbodiphosphorane as a Lewis basic carbon species catalyst for this specific substrate under mild conditions. researchgate.net

The adaptation of catalysts to reaction conditions is a central theme in modern chemical synthesis. acs.org Composite catalysts, which incorporate a second metallic component, allow for the fine-tuning of the active metal's composition to enhance yield. acs.orgnih.gov The goal is to create a synergy between the catalyst and the reaction environment—including temperature, pressure, time, and solvent—to maximize the conversion of raw materials into the desired isocyanate product. acs.org

Interactive Table: Catalyst Systems for Isocyanate Reactions

| Catalyst System | Substrate Example | Key Reaction Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| Manganese Trio (Me2Zn/AlCl3/AgOTf) | This compound | Solvent (1.0 mL), 90 °C, 12 h under N2 atmosphere | Moderate yield for the desired 3-alkylidene phthalimidine product | acs.org |

| Cyclic Carbodiphosphorane | This compound | Benzene-d6 solvent, 25 °C | >95% yield of N-boryl formamide (B127407) product within 15 minutes | chemrxiv.orgresearchgate.net |

| Zinc-based catalysts | General carbamates | Thermal decomposition of carbamates | High activity and cost-effective for general isocyanate production | nih.gov |

| Composite Catalysts | General carbamates | Varies (temperature, pressure, time, solvent) | Enhanced yield by adjusting active metal composition | acs.orgnih.gov |

In Situ Generation Techniques for this compound

The handling of isocyanates can be challenging, which has led to the development of techniques where the isocyanate is generated in situ and consumed in the subsequent reaction step without isolation. gaylordchemical.com This approach enhances safety and process efficiency. gaylordchemical.com

One notable method involves the use of acetoacetanilides as "masked" isocyanates. lnu.edu.cn These precursors can liberate a reactive isocyanate species under specific conditions. A study demonstrated that this catalyst-free reaction proceeds efficiently with various amines to form unsymmetrically substituted ureas. lnu.edu.cn Crucially, substrates featuring a cyclopentyl group were shown to react effectively, producing the corresponding urea in good to excellent yields (80-93%). lnu.edu.cn The reaction is favorable in nonpolar solvents like toluene (B28343) and xylene. lnu.edu.cn

Another innovative one-pot method for the in situ generation of aryl isocyanates uses a combination of dimethyl sulfoxide (B87167) (DMSO), trifluoroacetic anhydride (B1165640) (TFAA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and carbon dioxide with an aryl amine. gaylordchemical.com In this system, DMSO and TFAA form a sulfonium (B1226848) salt that acts as a dehydrating agent on a carbamate salt intermediate, which in turn produces the isocyanate. gaylordchemical.com While developed for aryl isocyanates, this phosgene-free methodology highlights the potential for creating reactive isocyanate intermediates that can be immediately trapped by an alcohol or amine to form carbamates or ureas, respectively. gaylordchemical.com

The Curtius rearrangement is a classic method for isocyanate synthesis that can be adapted for in situ applications, particularly within continuous flow systems. google.com This process involves the thermal rearrangement of an acyl azide (B81097), which is itself generated in situ from an acyl hydrazide and nitrous acid. google.com By performing these steps in a continuous flow reactor, the potentially hazardous acyl azide intermediate is generated and consumed in a controlled manner, mitigating safety concerns associated with its accumulation. google.com This technique allows for the safe and environmentally friendly production of various isocyanates. google.com

Interactive Table: In Situ Generation Methods for Isocyanates

| Method | Isocyanate Precursor | Key Reagents/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Masked Isocyanate | Acetoacetanilides (including cyclopentyl-substituted) | Primary/secondary amines; Nonpolar solvent (e.g., xylene); Heat | Catalyst-free reaction under relatively mild conditions. | lnu.edu.cn |

| DMSO-Mediated Dehydration | Aryl amine, CO2 | DMSO, Trifluoroacetic anhydride (TFAA), DBU | Phosgene-free, one-pot synthesis avoiding isocyanate isolation. | gaylordchemical.com |

| Continuous Flow Curtius Rearrangement | Acyl hydrazide | Nitrous acid; Heat; Continuous flow reactor | Improves safety by minimizing accumulation of acyl azide intermediate. | google.com |

Reaction Engineering and Process Intensification in this compound Production

Reaction engineering and process intensification (PI) are crucial for developing efficient, safe, and sustainable methods for producing chemicals like this compound. escholarship.org Process intensification aims to create dramatically smaller, cleaner, and more energy-efficient technologies by redesigning processes and equipment. sim2.be

A key strategy in process intensification is the shift from traditional batch reactors to continuous flow systems. google.com Continuous flow reactors, such as microreactors, offer superior heat and mass transfer, which is particularly beneficial for managing highly exothermic or rapid reactions common in isocyanate synthesis. sim2.be This improved control enhances safety and can lead to higher yields and purity. For example, a continuous flow process based on the Curtius rearrangement has been developed for isocyanate production, demonstrating a safer and more scalable alternative to batch methods. google.com

Specialized reactor designs can also lead to significant process intensification. The use of a high-gravity rotating bed reactor has been shown to greatly enhance the mixing and mass transfer between amines and phosgene during isocyanate production. google.com This technology allows for a reduction in the required excess of phosgene and solvent, lowering energy consumption and making the process more efficient. google.com

Furthermore, the integration of real-time monitoring techniques is a vital component of modern reaction engineering. In situ monitoring using tools like Fourier-transform infrared spectroscopy (FTIR) allows for the continuous tracking of reaction progress. This data enables real-time optimization of reaction parameters to maximize yield and minimize byproduct formation. These advanced engineering approaches are central to the modernization of chemical manufacturing, including the production of specialty isocyanates. escholarship.orgmdpi.com

Interactive Table: Process Intensification Strategies for Isocyanate Production

| Technology | Principle | Advantage for Isocyanate Production | Reference |

|---|---|---|---|

| Continuous Flow Reactors / Microreactors | Performing reactions in a continuous stream rather than a batch tank. | Improved heat/mass transfer, enhanced safety, better process control, easier scale-up. | google.com |

| High-Gravity Rotating Bed Reactor | Uses high centrifugal force to enhance micromixing and mass transfer. | Reduces excess phosgene and solvent usage, lowers energy consumption. | google.com |

| In Situ Monitoring (e.g., FTIR) | Real-time analysis of the reaction mixture. | Enables real-time optimization of conditions to maximize yield and purity. | |

| Reactive Distillation / Membrane Reactors | Combining reaction and separation into a single unit. | Increases conversion by removing products, improves energy efficiency. | escholarship.orgmdpi.com |

Reactivity and Reaction Mechanisms of Cyclopentyl Isocyanate

Fundamental Reaction Pathways of the Isocyanate Functional Group

The isocyanate group exhibits a versatile reactivity profile, primarily engaging in nucleophilic addition and cycloaddition reactions. wikipedia.orgrsc.org

Isocyanates are electrophiles that readily react with nucleophiles such as alcohols, amines, and water. wikipedia.org The general mechanism involves the attack of the nucleophile on the electron-deficient carbon atom of the isocyanate group.

The relative reactivity of various nucleophiles towards isocyanates generally follows the order: primary amines > primary alcohols > secondary amines. researchgate.net

Reaction with Alcohols: Isocyanates react with alcohols to form carbamates, also known as urethanes. wikipedia.orgkuleuven.beresearchgate.net This reaction is fundamental to the production of polyurethane polymers, which are formed when a diisocyanate reacts with a polyol. wikipedia.orgacs.org The reaction mechanism is believed to be a concerted process where the nucleophilic addition occurs across the N=C bond of the isocyanate. kuleuven.benih.gov

Reaction with Amines: The reaction of isocyanates with amines yields urea (B33335) derivatives. wikipedia.org This reaction is typically faster than the reaction with alcohols. poliuretanos.net

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is utilized in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org

A visible-light-mediated photoredox catalysis has been developed for the nucleophilic addition of α-aminoalkyl radicals to isocyanates, leading to the formation of α-amino amides. acs.org

Isocyanates can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions. wikipedia.org They can also undergo [2+2+2] cycloaddition reactions. For instance, two molecules of an isocyanate can react with an allene (B1206475) in the presence of a nickel catalyst to form dihydropyrimidine-2,4-diones. acs.orgoup.com Similarly, [6+2] cycloaddition reactions of 2-vinylazetidines with electron-deficient isocyanates have been reported to produce cyclic ureas. nih.gov Furthermore, [3+2] cycloaddition reactions of aza-oxyallyl cations with isocyanates yield various N-heterocycles. researchgate.net

Specific Reactions Involving Cyclopentyl Isocyanate

The cyclopentyl group, being a saturated hydrocarbon, primarily influences the steric and electronic properties of the isocyanate group, thereby affecting its reaction kinetics.

This compound reacts with alcohols to form cyclopentyl carbamates. This reaction is a standard method for the synthesis of carbamates and is a key step in the production of polyurethanes. wikipedia.orgacs.orgnih.gov The reaction of an isocyanate with an alcohol is often catalyzed by bases. rsc.org The formation of carbamates from isocyanates is a fundamental process in the polyurethane industry. nih.gov

Table 1: Examples of Carbamate (B1207046) Formation from Isocyanates

| Isocyanate | Alcohol | Product | Reference |

|---|---|---|---|

| Phenyl Isocyanate | Ethyl Alcohol | Ethyl N-phenylcarbamate | sigmaaldrich.com |

| This compound | Generic Alcohol (ROH) | Cyclopentyl Carbamate |

Under certain conditions, typically at elevated temperatures and in the presence of excess isocyanate, the urethane (B1682113) group formed from the reaction of an isocyanate and an alcohol can further react with another isocyanate molecule to form an allophanate (B1242929). ebrary.netresearchgate.net This reaction introduces cross-linking in polyurethane polymers, affecting their mechanical properties. ebrary.net The formation of allophanates is a reversible reaction, and the allophanate linkage can dissociate back to a urethane and an isocyanate at temperatures above 100-150°C. ebrary.net Catalysts, such as bismuth-containing compounds, can be employed to promote allophanate formation. google.com

Table 2: Conditions Favoring Allophanate Formation

| Condition | Description | Reference |

|---|---|---|

| Temperature | Typically above 110°C | researchgate.net |

| Reactant Ratio | Excess isocyanate relative to alcohol/urethane | ebrary.netresearchgate.net |

Isocyanates can undergo a cyclotrimerization reaction to form a stable six-membered ring structure known as an isocyanurate. wikipedia.orgrsc.orggoogle.com This reaction is often catalyzed by a variety of compounds, including organotin compounds, tertiary amines, and certain metal salts. google.comresearchgate.netgoogle.comgoogleapis.com The trimerization of aliphatic diisocyanates is a key reaction in the formation of polyisocyanurate (PIR) resins, which are used as rigid thermal insulation. wikipedia.org The cyclotrimerization process is highly exothermic. rsc.orgresearchgate.net The reaction can be influenced by the catalyst system, with some catalysts showing high selectivity and efficiency even under bulk conditions. researchgate.netrsc.org For instance, N-heterocyclic olefins have been shown to be highly efficient organocatalysts for this transformation. rsc.org

Table 3: Catalysts for Isocyanurate Cyclotrimerization

| Catalyst Type | Examples | Reference |

|---|---|---|

| Organotin Compounds | Tributyltin methoxide | google.com |

| Tertiary Amines | Benzyltrimethylammonium hydroxide, DBU, TBD | google.comresearchgate.net |

| Metal-based Catalysts | Aluminum complexes, Cesium fluoride (B91410) | researchgate.netgoogleapis.com |

| N-heterocyclic Olefins | - | rsc.org |

Isocyanurate Cyclotrimerization

Hydroboration of Isocyanates

Hydroboration is a versatile chemical reaction with increasing importance in organic synthesis due to its chemoselectivity. digitellinc.comchapman.edu In the context of isocyanates, hydroboration offers a pathway to N-boryl formamides and N-boryl methylamines. bohrium.comgoettingen-research-online.de

Cyclic carbodiphosphoranes have emerged as effective organocatalysts for the hydroboration of isocyanates. bohrium.comresearchgate.netnih.gov These catalysts are a metal-free alternative to traditional transition metal catalysts. digitellinc.comchapman.edu The catalytic activity of carbodiphosphoranes stems from their highly reactive carbon(0) center, which possesses two lone pairs of electrons, making them excellent nucleophiles. digitellinc.comchapman.edu

The proposed mechanism involves the activation of a borane (B79455) source, such as pinacolborane (HBpin), by the carbodiphosphorane catalyst. bohrium.comresearchgate.netnih.gov This is followed by a hydride transfer and the formation of a B-N bond, leading to the hydroborated product. bohrium.comresearchgate.netnih.gov Competition experiments have shown that cyclic carbodiphosphorane catalysts can selectively hydroborate alkyl isocyanates even in the presence of other reducible functional groups like carbodiimides and ketones. researchgate.net

The hydroboration of isocyanates can yield either monohydroboration or dihydroboration products, depending on the reaction conditions and the catalyst used. goettingen-research-online.de

Monohydroboration: This reaction involves the addition of one equivalent of the hydroborating agent across the C=N bond of the isocyanate, leading to the formation of N-boryl formamides. goettingen-research-online.dersc.org Selective monohydroboration can be achieved using specific catalysts, such as certain NHC-copper(I) alkoxide complexes, which show high chemoselectivity for electron-rich isocyanates. rsc.org Catalyst-free monohydroboration has also been observed, though it often requires longer reaction times. researchgate.net

Dihydroboration: The addition of two equivalents of the hydroborating agent results in the formation of bis(boryl)hemiaminals. researchgate.net Further reduction can lead to N-boryl methylamines. goettingen-research-online.de The selectivity towards dihydroboration products can be influenced by factors such as the steric hindrance of the isocyanate substrate. goettingen-research-online.de

Table 2: Products of Isocyanate Hydroboration

| Reaction Type | Product Class | Key Characteristics |

|---|---|---|

| Monohydroboration | N-boryl formamides goettingen-research-online.dersc.org | Result of adding one equivalent of hydroborating agent. rsc.org |

| Dihydroboration | Bis(boryl)hemiaminals, N-boryl methylamines goettingen-research-online.deresearchgate.net | Result of adding two or more equivalents of hydroborating agent. goettingen-research-online.de |

Rearrangement Reactions Involving Isocyanate Intermediates

This compound serves as a crucial intermediate in several rearrangement reactions that are fundamental in organic synthesis for the conversion of carboxylic acid derivatives into primary amines, involving the loss of a carbon atom.

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate and nitrogen gas. wikipedia.org For the synthesis of this compound, the process starts with cyclopentanecarbonyl azide. This starting material is typically formed from the reaction of a cyclopentanecarbonyl halide with an azide salt. organic-chemistry.org

Upon heating, cyclopentanecarbonyl azide undergoes a concerted rearrangement. The cyclopentyl group migrates from the carbonyl carbon to the adjacent nitrogen, leading to the simultaneous expulsion of nitrogen gas (N₂) and the formation of this compound. wikipedia.org This isocyanate can then be hydrolyzed to produce cyclopentylamine (B150401). nih.gov Research indicates that this rearrangement proceeds via a concerted mechanism, rather than a two-step process involving a nitrene intermediate, and the migration of the R-group occurs with complete retention of its configuration. wikipedia.orgnih.gov The reaction is known for its ability to proceed under mild conditions, sometimes even at room temperature, which minimizes potential hazards associated with heating. wikipedia.orgnih.govrsc.org

Table 3: General Scheme of the Curtius Rearrangement

| Reactant | Intermediate | Product |

| Cyclopentanecarbonyl azide | This compound | Cyclopentylamine (after hydrolysis) |

The Hofmann rearrangement provides an alternative route to this compound, starting from a primary amide like cyclopentanecarboxamide. egyankosh.ac.innowgongcollege.edu.in The amide is treated with bromine and a strong base, such as sodium hydroxide, which forms sodium hypobromite (B1234621) in situ. wikipedia.org This reagent converts the primary amide into an N-bromoamide intermediate. wikipedia.org Subsequent deprotonation by the base generates a bromoamide anion, which then rearranges. wikipedia.org The cyclopentyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming this compound. wikipedia.orgmasterorganicchemistry.com The isocyanate is then typically hydrolyzed in the aqueous basic solution to yield cyclopentylamine and carbon dioxide. wikipedia.org

The Lossen rearrangement is another method for producing isocyanates, in this case from a hydroxamic acid derivative. wikipedia.orgsioc-journal.cn To generate this compound, cyclopentanehydroxamic acid would first be O-acylated to create a better leaving group. wikipedia.org Treatment with a base then initiates the rearrangement. The cyclopentyl group migrates to the nitrogen atom as the carboxylate anion is expelled, resulting in the formation of this compound. wikipedia.org This intermediate can then be hydrolyzed to form the primary amine. wikipedia.org

Side Reactions and Undesired Product Formation

While this compound is a valuable reactive intermediate, it is susceptible to side reactions that can lead to the formation of undesired products, notably through decarbonylation of its derivatives or by polymerization.

Carbamates, the products of the reaction between isocyanates and alcohols, can undergo decarbonylation, which is the loss of carbon dioxide, to form an amine. researchgate.netgoogle.com While this reaction can occur, the stability of carbamates varies depending on their structure. researchgate.net For instance, the thermal decomposition of a cyclopentyl carbamate would lead to the formation of cyclopentylamine. google.com However, some carbamates are quite stable and may require specific catalytic conditions for decarbonylation to occur. acs.org

Isocyanates, including this compound, are known to undergo polymerization, particularly in the presence of certain catalysts or upon exposure to moisture. cymitquimica.com This can lead to the formation of dimers, cyclic trimers (isocyanurates), or linear polymers. organic-chemistry.orguni-miskolc.hu The trimerization process is a common side reaction when the isocyanate is intended to react with other nucleophiles, such as alcohols, in the formation of polyurethanes. rsc.org This reactivity necessitates careful handling and storage to maintain the purity of the monomeric isocyanate. cymitquimica.comfishersci.com

Kinetic and Thermodynamic Aspects of this compound Reactions

The reactivity of this compound is governed by kinetic and thermodynamic factors. The carbon atom of the isocyanate group is electrophilic and thus reactive towards nucleophiles.

Kinetic studies of isocyanate reactions, such as the formation of carbamates with alcohols, show that the reaction rate is influenced by the solvent and the structure of the isocyanate and the alcohol. tandfonline.com For example, the reaction rate often appears faster in aromatic solvents. tandfonline.com The reaction is also subject to catalysis by various compounds, including tertiary amines and organometallic species. rsc.org Kinetic isotopic effect studies have suggested that in some reactions involving C-H bond activation, the cleavage of the C-H bond is the rate-determining step. rsc.org

From a thermodynamic perspective, the reaction of isocyanates with alcohols to form carbamates is generally exothermic. cdnsciencepub.com The stability of the resulting products and the position of the equilibrium are influenced by the substituents on both the isocyanate and the nucleophile. rsc.org Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) can be determined to further understand the reaction mechanism. tandfonline.comtandfonline.com For instance, in some cases, a higher activation energy in certain solvents does not necessarily mean a slower reaction rate, indicating that the activation entropy plays a significant role. tandfonline.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Cyclopentyl Isocyanate Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the reactivity of molecules like this compound. These methods allow for the detailed exploration of reaction energy profiles, transition states, and the influence of catalysts.

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving this compound. One notable example is the hydroboration of isocyanates catalyzed by a cyclic carbodiphosphorane. researchgate.netnih.govchemrxiv.org In this organocatalytic reduction, this compound demonstrates high reactivity, achieving a greater than 95% yield in under 15 minutes. researchgate.netchemrxiv.org DFT studies support a mechanism that involves the activation of the borane (B79455) reagent (pinacolborane) by the catalyst, followed by a hydride transfer and subsequent B-N bond formation to yield the N-boryl formamide (B127407) product. researchgate.netnih.govresearchgate.net These computational models are crucial for understanding catalyst function and selectivity. researchgate.net

The reactivity of aliphatic isocyanates, including this compound, in cycloaddition reactions has also been a focus of theoretical studies. Both aliphatic and aromatic isocyanates can react with α,ω-diynes in [2+2+2] cycloadditions to form 2-pyridones, with aliphatic variants often showing higher reactivity. researchgate.net DFT calculations are frequently used to rationalize the mechanisms and regioselectivity of such cyclizations. researchgate.netaminer.org

Furthermore, this compound has been used as a substrate in Palladium-catalyzed decarboxylative [3+2] cycloaddition reactions. rsc.orgorganic-chemistry.orgresearchgate.netnih.govnih.gov Computational studies in this area help to understand the formation of zwitterionic π-allyl palladium intermediates and predict the feasibility and stereochemical outcomes of such transformations. rsc.orgorganic-chemistry.org

Table 1: Catalyst-Controlled Hydroboration of Various Isocyanates

This interactive table summarizes the yield of N-boryl formamidine (B1211174) products from the hydroboration of different isocyanates using a cyclic carbodiphosphorane catalyst at 25°C.

| Isocyanate Substrate | Time | Yield (%) |

| This compound | <15 min | >95 |

| Cyclohexyl isocyanate | <15 min | >95 |

| 1-Adamantyl isocyanate | 20 h | 23 |

| Hexyl isocyanate | 1 h | >95 |

| Data sourced from studies on carbodiphosphorane-catalyzed hydroborations. chemrxiv.org |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov The energy gap between the HOMO and LUMO is an indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the isocyanate group (NCO) is the primary center of reactivity. A qualitative FMO analysis would place the LUMO predominantly on the central carbon atom of the NCO group, reflecting its pronounced electrophilic character and susceptibility to nucleophilic attack. The HOMO would involve the non-bonding electron pairs on the oxygen and nitrogen atoms.

DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals. mdpi.com Such analyses are critical in catalyzed reactions; for instance, FMO analysis of a carbodiphosphorane catalyst used in isocyanate hydroboration revealed that the lone pairs on the carbone center constitute the HOMO, which is key to its catalytic activity. researchgate.net While specific FMO data for this compound itself is not detailed in the provided context, DFT methods are routinely used to calculate these properties, along with other electronic descriptors like chemical potential, hardness, and electrophilicity index, to provide a comprehensive picture of its reactivity. nih.govmdpi.com The cyclopentyl ring, being a conformationally constrained alkyl group, influences the electronic properties and steric accessibility of the reactive isocyanate center.

Molecular Dynamics Simulations of Isocyanate Systems

Molecular dynamics (MD) simulations offer a way to study the physical properties and dynamic behavior of materials containing isocyanates. mdpi.com These simulations are particularly valuable for understanding bulk properties like viscosity, density, and phase behavior, which are governed by intermolecular interactions. uni-due.de

However, a significant challenge in the field has been the lack of accurate and dedicated force fields for atomistic simulations of aliphatic isocyanates. mdpi.comresearchgate.netnih.gov This has limited the ability to reliably predict the physical properties of isocyanate-based materials through simulation. mdpi.com To address this, researchers have been developing and validating new parametrizations. For example, specific force fields like GAFF-IC and reparametrized versions of TraPPE have been created to better model the vapor-liquid equilibrium and other physical properties of linear aliphatic isocyanates. mdpi.comresearchgate.net These models, often validated against experimental data and ab initio calculations, are crucial for improving the predictive power of MD simulations. uni-due.deresearchgate.net

While the literature does not highlight MD simulations focused specifically on pure this compound, the methodologies and force fields developed for other aliphatic isocyanates are directly applicable and essential for modeling its behavior in liquid states or as part of larger polymeric systems. uni-due.demdpi.com

Prediction of Reaction Pathways and Product Selectivity

A key application of computational chemistry is the prediction of reaction pathways and the selectivity (chemo-, regio-, and stereoselectivity) of chemical transformations. msuniv.ac.in For this compound, theoretical methods are vital for navigating its complex reactivity.

DFT calculations are the primary tool for this purpose. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways by comparing the activation energies of competing transition states. researchgate.net For example, in the [2+2+2] cycloaddition of diynes with isocyanates, DFT can be used to predict the regioselectivity, which is often dependent on the substitution pattern of the reactants and the solvent used. researchgate.net

In catalyst development, computational studies can explain observed selectivity and guide the design of new catalysts. In the selective hydroboration of isocyanates, DFT calculations elucidated the mechanism and explained the high selectivity for alkyl isocyanates like this compound over other functional groups. researchgate.netchemrxiv.org Similarly, for Pd-catalyzed cycloadditions, computational analysis can help rationalize why certain pathways are favored and why others, as in the case of a [3+2] cycloaddition with this compound that resulted in an unsatisfying yield, may be less efficient.

These predictive capabilities are essential for minimizing trial-and-error in the laboratory, allowing for the rational design of synthetic routes to achieve desired products with high selectivity. msuniv.ac.in

Applications of Cyclopentyl Isocyanate in Advanced Materials and Chemical Synthesis

Role in Polymer Science and Engineering

Cyclopentyl isocyanate plays a significant role in polymer science, contributing to the synthesis of a range of polymers with tailored properties. Its applications extend from the creation of conventional polyurethanes to the development of high-performance networked and heterocyclic polymers.

Polyurethanes are a class of polymers characterized by the presence of urethane (B1682113) linkages, which are typically formed through the reaction of an isocyanate with a polyol. acs.orgqucosa.de The structure and properties of the resulting polyurethane can be finely tuned by varying the chemical nature of the isocyanate and polyol precursors. acs.org this compound, as an aliphatic isocyanate, can be employed in the synthesis of polyurethanes. The cyclopentyl group can influence the physical and chemical characteristics of the final polymer, such as its rigidity and thermal stability. acs.org The reaction involves the nucleophilic addition of the hydroxyl groups of the polyol to the electrophilic carbon of the isocyanate group, forming the urethane bond. qucosa.de

The versatility of polyurethane chemistry allows for the creation of a wide array of materials, including flexible and rigid foams, elastomers, coatings, and adhesives. acs.orgqucosa.de While common industrial polyurethanes often utilize aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) for rigid applications, aliphatic isocyanates such as this compound are also valuable for producing polyurethanes with specific properties. mdpi.com

Isocyanates can undergo a cyclotrimerization reaction to form a highly stable, six-membered isocyanurate ring. This process is a key method for producing high-performance networked polymers, often referred to as polyisocyanurates. These polymers are known for their enhanced thermal stability, chemical resistance, and flame retardancy. researchgate.net The cyclotrimerization of di- or polyfunctional isocyanates leads to the formation of a cross-linked network structure. researchgate.net While the direct cyclotrimerization of monofunctional isocyanates like this compound would lead to a simple trimer, its principles are foundational to understanding the formation of these robust polymer networks. The reaction is typically catalyzed by a variety of compounds, including Lewis bases and metal-containing catalysts. researchgate.net

A more advanced application of isocyanates, including this compound, is in multicomponent cyclopolymerization (MCCP). This powerful synthetic strategy allows for the one-pot synthesis of complex heterocyclic polymers from three or more different monomers. chemrxiv.orgchemrxiv.org For instance, an atom-economic and catalyst-free MCCP of activated alkynes, diisocyanides, and diisocyanates has been explored to produce poly(maleimide)s. chemrxiv.org These reactions are highly efficient and can generate polymers with high molecular weights and desirable properties such as excellent solubility, high thermal stability, and good film-forming ability. chemrxiv.orgchemrxiv.org The resulting polymers often possess high refractive indices, making them suitable for optical applications. chemrxiv.org This methodology expands the toolbox for creating novel functional polymers with diverse heterocyclic structures in the polymer backbone. researchgate.net

Electrolyte Additive in Energy Storage Systems

The performance and longevity of lithium-ion batteries are critically dependent on the stability of the interfaces between the electrodes and the electrolyte. This compound has emerged as a promising electrolyte additive to enhance this stability, particularly at the cathode.

Poor interfacial stability between Ni-rich cathodes and carbonate-based electrolytes is a significant challenge in high-energy-density lithium-ion batteries, leading to capacity fading, especially at elevated temperatures. acs.orgnih.gov this compound (CPI), when used as an electrolyte additive, has been shown to significantly improve the interfacial stability of Ni-rich cathodes like LiNi₀.₈₃Co₀.₁₂Mn₀.₀₅O₂ (NCM83). acs.orgnih.gov The isocyanate group (–NCO) in CPI can scavenge water and hydrogen fluoride (B91410) (HF) in the electrolyte, which are detrimental species that contribute to the degradation of the battery components. acs.orgnih.gov This scavenging action helps to inhibit the thermal decomposition of the LiPF₆ salt commonly used in electrolytes. acs.orgnih.gov

Research has demonstrated that with the addition of 2 wt% CPI to the electrolyte, the capacity retention of an NCM83 cathode improved to 92.3% after 200 cycles at 1C and 30 °C, compared to 78.6% with the standard electrolyte. acs.orgnih.gov This highlights the effectiveness of this compound in preserving the electrochemical performance of the battery.

Table 1: Effect of this compound (CPI) on Battery Performance

| Electrolyte | Capacity Retention after 200 Cycles |

|---|---|

| Standard Electrolyte | 78.6% |

A key mechanism by which this compound enhances battery performance is through the formation of a stable and protective cathode electrolyte interphase (CEI) film on the surface of the cathode material. acs.orgnih.gov The additive is preferentially oxidized on the cathode surface, creating a robust CEI layer. acs.orgnih.gov This CEI film acts as a physical barrier, effectively suppressing parasitic side reactions between the electrolyte and the highly reactive Ni-rich cathode. acs.orgnih.gov By mitigating these undesirable reactions, the CEI layer helps to maintain superior interfacial charge-transfer and lithium-ion diffusion kinetics, leading to improved electrochemical performance at both normal and elevated temperatures. acs.orgnih.gov The formation of a stable CEI is crucial for achieving long-term cycling stability and high-rate capability in advanced lithium-ion batteries. osti.gov

Intermediates in Pharmaceutical Synthesis

The isocyanate group is a highly versatile functional group in organic synthesis, readily reacting with nucleophiles like amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively. These linkages are prevalent in many biologically active molecules, making this compound a key intermediate in the synthesis of novel pharmaceutical compounds. cymitquimica.comgoogle.com Its role is often to introduce a cyclopentyl-urea or cyclopentyl-carbamate moiety into a larger molecule, which can be crucial for the compound's biological activity and pharmacokinetic properties.

A notable research application is in the development of selective inhibitors for the ryanodine (B192298) receptor 2 (RyR2), a protein implicated in certain cardiac diseases. In a multi-step synthesis to create a potential RyR2-specific inhibitor, this compound was used to form a critical urea intermediate. nih.gov The synthesis involved reacting an amine-containing precursor with this compound to produce the corresponding urea derivative. nih.gov This urea was then subjected to annulation with oxalyl chloride to construct the final parabanic acid-based inhibitor. nih.gov The cyclopentyl group in this context is a key structural component of the final active molecule.

Similarly, various unsymmetrical ureas, which are significant scaffolds in medicinal chemistry, have been synthesized using this compound. mdpi.com For instance, the synthesis of 1-cyclopentyl-3-(p-tolyl)urea demonstrates a common application of this isocyanate in creating diverse molecular libraries for drug discovery. mdpi.com Patents for modulators of chemokine receptor activity also describe the reaction of amines with isocyanates, such as this compound, to form urea derivatives as potential therapeutic agents. google.com.na

| Reactant 1 | Reactant 2 | Resulting Intermediate | Purpose |

|---|---|---|---|

| Amine Precursor (N-Boc-2-aminoethanol derivative) | This compound | Asymmetric Urea Derivative | Intermediate for the synthesis of a selective RyR2 inhibitor. |

Building Block in Agrochemical Development

In the field of agrochemicals, this compound serves as a valuable building block for creating new active ingredients, particularly fungicides, herbicides, and bactericides. google.comgoogle.com The urea functional group derived from the isocyanate is a common feature in many pesticides. lnu.edu.cn The cycloaliphatic cyclopentyl group can influence the compound's physical properties, such as solubility and environmental persistence, and its interaction with biological targets.

Research into new antibacterial agents has demonstrated the direct use of this compound. In one study, scientists synthesized a series of urea derivatives from anacardic acid, a natural product. scirp.org Specifically, 1-cyclopentyl-3-(2-methoxy-6-pentdecylbenzyl) urea was prepared by reacting the corresponding amine with this compound. This compound was then tested for its antibacterial activity, showing the role of the cyclopentyl urea structure in developing new potential agrochemical agents. scirp.org

Patents for novel fungicides also frequently include cycloalkyl groups like cyclopentyl in their chemical structure claims. google.com.na These patents describe classes of compounds where a cyclopentyl group, often as part of a urea or amide linkage, is a component of the fungicidally active molecule. google.com.nagoogle.com The synthesis routes for these complex molecules often rely on intermediary isocyanates to build the final structure. google.comepo.org

| Starting Material | Reagent | Synthesized Compound | Yield | Application |

|---|---|---|---|---|

| 2-methoxy-6-pentadecylbenzyl amine | This compound | 1-cyclopentyl-3-(2-methoxy-6-pentdecylbenzyl) urea | 37.8% | Investigated for antibacterial activity against various bacterial strains. |

Applications in Coatings, Adhesives, and Sealants

In the polymer industry, isocyanates are fundamental reactants for the production of polyurethanes, which are used extensively in high-performance coatings, adhesives, and sealants. mdpi.comspecialchem.com Cycloaliphatic isocyanates, as a class, are prized for producing polyurethanes with high stability against UV radiation and photo-oxidation. rsc.orgacs.org This makes them superior to aromatic isocyanates for applications requiring color stability and long-term durability in outdoor environments. specialchem.com

The core reaction involves the addition of an isocyanate group (-N=C=O) to a polyol (a compound with multiple hydroxyl groups, -OH) to form urethane linkages. specialchem.com This reaction is the basis for creating polyurethane prepolymers. google.comresearchgate.net As a monofunctional isocyanate, this compound can be used as a reactive modifier in polyurethane systems. It can act as a chain terminator, controlling the molecular weight of the polymer, which in turn influences the final properties of the coating or sealant, such as its hardness, flexibility, and viscosity. free.fr

While difunctional or polyfunctional isocyanates are required to form the cross-linked polymer network, monofunctional isocyanates like this compound allow for precise control over the polymer architecture. free.fr By incorporating the stable cycloaliphatic cyclopentyl group at the end of a polymer chain, it can enhance the durability and weather resistance of the final product, making it suitable for demanding applications in automotive topcoats, industrial finishes, and durable sealants. rsc.orgspecialchem.comresearchgate.net

| Property | Reason/Mechanism | Relevance to this compound |

|---|---|---|

| UV Stability/Weather Resistance | Absence of aromatic rings which are prone to photo-oxidation and yellowing. rsc.orgacs.org | As a cycloaliphatic isocyanate, it imparts enhanced durability for exterior coatings and sealants. |

| Molecular Weight Control | As a monofunctional reactant, it terminates polymer chain growth. free.fr | Allows for precise tuning of viscosity, flexibility, and hardness in polyurethane formulations. |

| Chemical Resistance | Formation of stable urethane linkages creates a robust polymer network. specialchem.com | Contributes to the overall chemical resistance of the finished coating or adhesive. |

Analytical Methodologies for Characterization and Detection of Cyclopentyl Isocyanate

The precise characterization and detection of cyclopentyl isocyanate are crucial for quality control, reaction monitoring, and purity assessment. A range of analytical methodologies, from spectroscopic to chromatographic techniques, are employed to elucidate its structure and quantify its presence in various matrices.

Environmental and Occupational Health Considerations in Isocyanate Research

Green Chemistry Principles in Isocyanate Synthesis and Application

The synthesis and application of isocyanates, including Cyclopentyl isocyanate, are undergoing a transformation guided by the principles of green chemistry. This shift is driven by the need to mitigate the environmental and health risks associated with traditional chemical processes. Key areas of focus include the elimination of hazardous reagents, the use of renewable feedstocks, and the adoption of more sustainable reaction conditions. patsnap.comrsc.org

Historically, the industrial production of isocyanates has been dominated by the phosgene (B1210022) process, which involves reacting a primary amine with the highly toxic gas, phosgene. nih.govresearchgate.net This method is fraught with significant safety and environmental concerns, including the extreme toxicity of phosgene and the production of corrosive hydrogen chloride (HCl) as a byproduct. nih.govacs.orggoogle.com Consequently, a primary goal of green chemistry in this field is the development of viable non-phosgene routes. rsc.orgnih.govacs.orgresearchgate.net

Significant research has been dedicated to phosgene-free alternatives, which are generally considered more environmentally friendly. nih.govacs.org The most promising of these methods involves the synthesis of a carbamate (B1207046) intermediate followed by its thermal decomposition (thermolysis) to yield the desired isocyanate and an alcohol, which can often be recycled. nih.govacs.orgresearchgate.netebrary.net

Several pathways exist for the initial carbamate synthesis without using phosgene:

Carbonylation of Nitro or Amine Compounds: This involves reacting nitro or amine compounds with carbon monoxide (CO) to form the carbamate. nih.govacs.org

Reaction with Dimethyl Carbonate (DMC): Amines can be reacted with DMC, a less hazardous reagent, to produce carbamates. nih.govacs.orgebrary.netresourcewise.com

Urea-based Methods: The reaction of amines with urea (B33335) can also yield carbamate precursors. nih.govacs.org

Curtius Rearrangement: This method involves the thermal decomposition of carboxylic azides to form isocyanates, avoiding phosgene entirely. ebrary.netlibretexts.org

These non-phosgene methods eliminate the use of phosgene and corrosive HCl, simplifying purification processes and enhancing the safety and sustainability of isocyanate production. acs.orgresearchgate.net

Table 1: Comparison of Phosgene and Non-Phosgene Isocyanate Synthesis Routes

| Feature | Phosgene Route | Non-Phosgene Routes (Carbamate Thermolysis) |

| Primary Reagents | Primary Amine, Phosgene (COCl₂) | Primary Amine, Carbonyl Source (e.g., CO, DMC, Urea) |

| Key Byproducts | Hydrogen Chloride (HCl) | Recyclable Alcohols |

| Safety Concerns | High toxicity of phosgene, corrosiveness of HCl | Toxicity of CO (if used), handling of azides (Curtius) |

| Environmental Impact | High | Reduced; often involves less hazardous materials |

| Process Complexity | Requires extensive safety infrastructure | Can simplify separation and purification steps acs.org |

A central tenet of sustainable chemistry is the replacement of finite, petroleum-based feedstocks with renewable, bio-based resources. patsnap.comrsc.org In isocyanate chemistry, this involves two main strategies: creating "drop-in" bio-based isocyanates that are chemically identical to their petrochemical counterparts and developing novel bio-based isocyanates or entirely new non-isocyanate polyurethane (NIPU) systems. biorizon.eubioplasticsmagazine.com

The development of bio-based isocyanates aims to increase the renewable content of polyurethane materials by starting from biomass sources like lignin, carbohydrates, vegetable oils, and fatty acids. patsnap.comrsc.orgbiorizon.euresearchgate.netresearchgate.net For instance, fatty acids from vegetable oils can be converted into diisocyanates through multi-step syntheses, often utilizing phosgene-free methods like the Curtius rearrangement. rsc.org

The alternative approach involves creating non-isocyanate polyurethanes (NIPUs), which circumvents the need for isocyanate monomers altogether. patsnap.compatsnap.com One common route to NIPUs is the reaction between cyclic carbonates (which can be synthesized from bio-based sources and CO₂) and amines. nih.gov This pathway avoids the health hazards associated with isocyanate exposure and reduces reliance on fossil fuels. patsnap.comnih.gov Research has explored using feedstocks like jatropha oil, soybean oil, and linseed oil for these sustainable polymer systems. rsc.orgresearchgate.net

Table 2: Examples of Bio-Based Feedstocks for Isocyanate and Polyurethane Synthesis

| Feedstock Source | Potential Derived Monomers/Intermediates |

| Vegetable Oils (Soybean, Castor, Linseed) | Fatty acids, Bio-polyols, Cyclic carbonates patsnap.comrsc.org |

| Carbohydrates (Sugars) | Isocyanates, Polyols |

| Lignin | Aromatic isocyanates, Bio-polyols patsnap.combiorizon.eu |

| Amino Acids | Bio-based diamines and isocyanates researchgate.net |

The principles of green chemistry also extend to the solvents and conditions used in isocyanate reactions. Traditional synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Research efforts are focused on identifying greener solvents and optimizing reaction conditions to improve energy efficiency and reduce waste. rsc.orgvertecbiosolvents.com

One area of advancement is the development of novel catalysts that allow reactions to proceed under milder conditions, thus lowering energy consumption. patsnap.com For example, gas-phase production technology for certain diisocyanates has been shown to reduce energy use significantly compared to conventional liquid-phase methods. patsnap.com Furthermore, the use of alternative and less hazardous carbonylating agents like dimethyl carbonate can also serve a dual role as a reagent and a more sustainable solvent. resourcewise.com The ideal scenario, often pursued in academic research, is the development of solvent-free reaction conditions, which completely eliminates solvent-related waste and hazards. rsc.org

Occupational Exposure and Health Hazards in Academic Settings

In academic and research laboratories, small quantities of isocyanates like this compound may be handled. While the scale is smaller than in industrial production, the potential for hazardous exposure remains, necessitating a thorough understanding of the risks. yale.edunih.gov

The primary routes of occupational exposure to isocyanates are inhalation and dermal (skin) contact. cdc.govca.govsafetyresourcesblog.com

Inhalation Exposure: Isocyanates can be inhaled as vapors, mists, or aerosols. ca.gov In a laboratory setting, this can occur when handling open containers of the chemical, during reactions that are not performed in a properly functioning fume hood, or during purification processes. Because of their high reactivity, isocyanates are powerful irritants to the mucous membranes of the entire respiratory tract. cdc.govemslcanada.ca

Dermal Contact: Skin contact is a significant and often underappreciated route of exposure that can lead to sensitization. cdc.govnih.gov Exposure can happen through direct spills and splashes of liquid isocyanate or by touching contaminated surfaces, lab equipment, or personal protective equipment. ca.govoup.com Research has shown that some isocyanates can remain unreacted on the skin for hours, allowing time for absorption or reaction with skin proteins. science.gov Both respiratory and dermal exposure routes can lead to the development of sensitization. cdc.gov

The most significant health hazard associated with isocyanate exposure is sensitization, which can lead to occupational asthma. cdc.govosha.govnih.govrpsgroup.com Isocyanates are recognized as one of the leading causes of occupational asthma. nih.govrpsgroup.comnih.gov

Sensitization is an allergic-type immune response that occurs after an initial exposure, which may be asymptomatic. atsjournals.orgqdcxjkg.com This "latent phase" can last for weeks, months, or years. nih.govatsjournals.org Once an individual is sensitized, subsequent exposure to even minute concentrations of the isocyanate can trigger a severe asthmatic reaction. cdc.govca.govsafetyresourcesblog.com

Symptoms of isocyanate-induced asthma include:

Wheezing and chest tightness cdc.govca.govosha.gov

Shortness of breath and difficulty breathing cdc.govca.govosha.gov

Persistent coughing cdc.govca.gov

The underlying mechanisms of isocyanate asthma are complex and not fully understood, but are believed to involve a combination of immunological and inflammatory responses. nih.govatsjournals.orgqdcxjkg.comresearchgate.net While specific IgE antibodies are found in some affected individuals, their absence does not rule out the diagnosis, suggesting other immune pathways are involved. nih.govnih.govatsjournals.orgqdcxjkg.com Continued exposure after sensitization can lead to long-term or permanent respiratory problems. cdc.govqdcxjkg.com

Table 3: Summary of Occupational Health Hazards in Isocyanate Research

| Hazard | Description | Key Symptoms/Effects |

| Irritation | Direct irritation of mucous membranes upon contact. osha.gov | Eye, nose, and throat irritation; skin inflammation. cdc.govosha.govrpsgroup.com |

| Sensitization | Development of an allergic-type response after initial exposure. Can occur via inhalation or skin contact. cdc.govca.gov | A latent period with no symptoms, followed by the potential for severe reactions upon re-exposure. |

| Occupational Asthma | A chronic lung disease triggered by isocyanate exposure in sensitized individuals. osha.govrpsgroup.com | Wheezing, coughing, chest tightness, shortness of breath. cdc.govca.govosha.gov |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Cyclopentyl Isocyanate Transformations

The reactivity of the isocyanate group is central to its utility, and catalysts are key to controlling this reactivity for specific outcomes. wikipedia.org Future research is focused on developing new catalytic systems that offer greater efficiency, selectivity, and sustainability for transformations involving this compound.

Current research in the broader field of isocyanate catalysis is exploring several promising avenues that are directly applicable to this compound. These include:

Earth-Abundant Metal Catalysis: Moving away from precious metal catalysts, researchers are investigating complexes of earth-abundant metals like cobalt. For instance, cobalt(III)-catalyzed C-H bond amidation has been demonstrated as a step- and atom-economic strategy for preparing amides from isocyanates, a transformation readily applicable to this compound. nih.gov

Lewis Basic and Metal-Containing Catalysts: For reactions like cyclotrimerization, which is used to create isocyanurate cross-linkers for high-performance coatings, a wide range of catalysts are under investigation. tue.nl These are broadly categorized as Lewis basic systems and various metal-containing catalysts. tue.nl Future work will likely focus on designing catalysts that can precisely control the trimerization of this compound, enhancing the properties of derived polyurethanes.

Non-Tin Catalysts: Due to the aquatic toxicity of some organotin compounds traditionally used to catalyze the isocyanate-hydroxyl reaction (urethane formation), there is a significant push to find alternatives. wernerblank.com Zirconium chelates, for example, have been shown to selectively catalyze the isocyanate-hydroxyl reaction over the competing reaction with water, which would be a significant advantage in creating polyurethane systems from this compound, especially in water-borne applications. wernerblank.com

Multicomponent Reaction (MCR) Catalysis: Copper(I) and other metals have been used to catalyze MCRs involving isocyanates to produce complex heterocyclic structures like spiro oxazolidinones and hydantoin (B18101) derivatives. nih.gov Applying these methodologies to this compound could rapidly generate libraries of complex molecules for pharmaceutical and agrochemical screening.

Table 1: Emerging Catalytic Systems for Isocyanate Reactions

| Catalytic System | Target Transformation | Potential Advantage for this compound |

|---|---|---|

| Cobalt(III) Complexes | C-H Bond Amidation | Atom-economic synthesis of complex amides. nih.gov |

| Zirconium Chelates | Urethane (B1682113) Formation | Alternative to toxic organotins; high selectivity for isocyanate-hydroxyl reaction. wernerblank.com |

| Copper(I) Salts | Multicomponent Reactions | Efficient synthesis of complex heterocycles for drug discovery. nih.gov |

| Lewis Bases / Metal Complexes | Cyclotrimerization | Controlled formation of isocyanurate cross-linkers for advanced coatings. tue.nl |

Integration of this compound into Advanced Functional Materials

Isocyanates are fundamental precursors for polyurethane (PU) production. mdpi.com The unique cyclic and aliphatic structure of this compound makes it an attractive monomer for creating advanced functional materials with tailored properties.

Emerging trends in this area include:

High-Performance Coatings: The cycloaliphatic structure can impart rigidity, high tensile modulus, and hardness to polyurethane coatings. paint.org Research is directed towards incorporating this compound into high-solids polyurethane coatings to reduce volatile organic compound (VOC) emissions while maintaining or enhancing mechanical properties and weatherability. paint.org

Self-Healing Materials: Aliphatic isocyanates are being explored for use in microcapsules embedded within coatings. nih.gov When the coating is damaged, the microcapsules rupture, releasing the isocyanate to react with ambient moisture or other components, thereby healing the damage. nih.gov this compound is a prime candidate for such systems.

Biomedical Polymers: Aliphatic isocyanates are preferred for biomedical applications like drug delivery systems to avoid the potential carcinogenicity of aromatic isocyanates. nih.gov The incorporation of a cyclic isocyanate can influence properties like the refractive index and drug release kinetics. nih.gov Future studies will likely explore this compound-based polyurethanes for controlled drug delivery.